molecular formula C29H29Br2N3O2 B11547955 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11547955
M. Wt: 611.4 g/mol
InChI Key: RBIFFSLJPOFMEQ-VWJSQJICSA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that features an indole core, a benzyl group, and a dibromo-substituted phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Hydrazide Formation: The dibromo-substituted phenoxyacetohydrazide is synthesized separately by reacting 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol with chloroacetyl chloride, followed by reaction with hydrazine hydrate.

    Condensation Reaction: Finally, the benzylated indole and the phenoxyacetohydrazide are condensed under reflux conditions in the presence of an acid catalyst to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetohydrazides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving indole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indole core is known to bind to various receptors, and the dibromo-substituted phenoxyacetohydrazide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core and have diverse biological activities.

    Hydrazides: Compounds like isoniazid and hydralazine are well-known hydrazides with medicinal applications.

Uniqueness

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide is unique due to the combination of the indole core, benzyl group, and dibromo-substituted phenoxyacetohydrazide moiety. This unique structure may confer specific biological activities and binding properties not seen in other compounds.

Properties

Molecular Formula

C29H29Br2N3O2

Molecular Weight

611.4 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C29H29Br2N3O2/c1-18(2)23-14-25(30)19(3)28(31)29(23)36-17-27(35)33-32-15-24-20(4)34(16-21-10-6-5-7-11-21)26-13-9-8-12-22(24)26/h5-15,18H,16-17H2,1-4H3,(H,33,35)/b32-15+

InChI Key

RBIFFSLJPOFMEQ-VWJSQJICSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)C(C)C)Br

Canonical SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)C(C)C)Br

Origin of Product

United States

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